- Preparation of pyrazolo[1,5-a]pyrimidine-based compounds as adaptor associated kinase 1 inhibitors, compositions comprising them, and methods of their use, World Intellectual Property Organization, , ,
Cas no 960613-96-1 (3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine)
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with bromine and chlorine at the 3- and 5-positions, respectively. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromo and chloro substituents enhance its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex molecules. Its high purity and stability under standard conditions ensure consistent performance in synthetic applications. The compound’s well-defined reactivity profile makes it particularly useful for researchers developing novel bioactive compounds or materials requiring precise molecular modifications.
960613-96-1 structure
Product Name:3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine
CAS No:960613-96-1
MF:C6H3BrClN3
MW:232.465118646622
MDL:MFCD11520857
CID:823373
PubChem ID:45480507
Update Time:2025-10-24
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine
- 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine (ACI)
- 3-Bromo-5-chloro-pyrazolo[1,5-a]pyrimidine
-
- MDL: MFCD11520857
- Inchi: 1S/C6H3BrClN3/c7-4-3-9-11-2-1-5(8)10-6(4)11/h1-3H
- InChI Key: IYSBSUPWYUVHKG-UHFFFAOYSA-N
- SMILES: ClC1C=CN2C(=C(C=N2)Br)N=1
Computed Properties
- Exact Mass: 230.92000
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
Experimental Properties
- PSA: 30.19000
- LogP: 2.14520
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR52223-250mg |
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine |
960613-96-1 | 98% | 250mg |
£15.00 | 2025-03-21 | |
| Apollo Scientific | OR52223-1g |
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine |
960613-96-1 | 98% | 1g |
£15.00 | 2025-02-20 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OI637-200mg |
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine |
960613-96-1 | 98% | 200mg |
90.0CNY | 2021-08-04 | |
| TRC | B683445-250mg |
3-Bromo-5-chloropyrazolo[1,5-A]pyrimidine |
960613-96-1 | 250mg |
$ 207.00 | 2023-04-18 | ||
| TRC | B683445-2.5g |
3-Bromo-5-chloropyrazolo[1,5-A]pyrimidine |
960613-96-1 | 2.5g |
$ 1642.00 | 2023-04-18 | ||
| Chemenu | CM109235-1g |
3-bromo-5-chloropyrazolo[1,5-a]pyrimidine |
960613-96-1 | 95+% | 1g |
$55 | 2021-08-06 | |
| Chemenu | CM109235-5g |
3-bromo-5-chloropyrazolo[1,5-a]pyrimidine |
960613-96-1 | 95+% | 5g |
$141 | 2021-08-06 | |
| Chemenu | CM109235-10g |
3-bromo-5-chloropyrazolo[1,5-a]pyrimidine |
960613-96-1 | 95+% | 10g |
$301 | 2021-08-06 | |
| Chemenu | CM109235-25g |
3-bromo-5-chloropyrazolo[1,5-a]pyrimidine |
960613-96-1 | 95+% | 25g |
$703 | 2021-08-06 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-2214-100g |
3-bromo-5-chloropyrazolo[1,5-a]pyrimidine |
960613-96-1 | 95% | 100g |
$1150 | 2023-09-07 |
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Sodium acetate Solvents: Acetic acid ; rt → 0 °C
1.2 Reagents: Bromine Solvents: Water ; 35 min, 0 °C
1.3 Reagents: Sodium pyrosulfite Solvents: Water ; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8, 40 °C
1.2 Reagents: Bromine Solvents: Water ; 35 min, 0 °C
1.3 Reagents: Sodium pyrosulfite Solvents: Water ; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8, 40 °C
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Trifluoroacetic acid , N-Bromosuccinimide Solvents: Acetonitrile ; 2 h, rt
Reference
- Preparation of substituted imidazopyridazines and pyrrolopyrimidines as lipid kinase inhibitors, World Intellectual Property Organization, , ,
Production Method 3
Reaction Conditions
1.1 Reagents: Bromine Solvents: Acetic acid ; rt; 1 h, rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; neutralized, rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; neutralized, rt
Reference
- Preparation of pyrazolopyrimidines and salts thereof, pharmaceutical compositions comprising same, methods of preparing same and uses of same., World Intellectual Property Organization, , ,
Production Method 4
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ; 1 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
Reference
- Pyrazolo[1,5-a]pyrimidine derivatives as mTOR inhibitors and their preparation and use for the treatment of cancer, World Intellectual Property Organization, , ,
Production Method 5
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 1 h, rt
Reference
- Preparation of methyloxetanylmethoxypyridinylpyrazolopyrimidinylpiperazinecarboxylate derivatives for use as adapter associated kinase 1 inhibitors, World Intellectual Property Organization, , ,
Production Method 6
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 5 °C; 1 h, rt
1.2 Reagents: Sodium bisulfite Solvents: Water ; 5 min, rt
1.2 Reagents: Sodium bisulfite Solvents: Water ; 5 min, rt
Reference
- Preparation of N-heterocyclylurea derivatives as Trk inhibitors, World Intellectual Property Organization, , ,
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine Raw materials
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine Preparation Products
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:960613-96-1)3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine
Order Number:A858713
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:14
Price ($):354.0
Email:sales@amadischem.com
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine Related Literature
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:960613-96-1)3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine
Purity:99%
Quantity:100g
Price ($):354.0